molecular formula C14H20N2O4 B2744135 1-(3,4-Dimethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea CAS No. 1251706-60-1

1-(3,4-Dimethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea

Cat. No.: B2744135
CAS No.: 1251706-60-1
M. Wt: 280.324
InChI Key: IVDTURAOAQQRIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a dimethoxyphenyl group with a cyclopropylmethyl urea moiety, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 3,4-dimethoxyphenyl intermediate through standard organic reactions such as Friedel-Crafts acylation or alkylation.

    Cyclopropylmethylation: The next step involves the introduction of the cyclopropylmethyl group. This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Urea Formation: The final step is the formation of the urea linkage. This can be accomplished by reacting the cyclopropylmethyl intermediate with an isocyanate or by using phosgene derivatives under controlled conditions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the urea group into amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea has several scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: It can be used as a probe to investigate biological pathways and interactions, particularly those involving urea derivatives.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of receptor signaling, or disruption of protein-protein interactions. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxyphenyl)-3-(cyclopropylmethyl)urea: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.

    1-(3,4-Dimethoxyphenyl)-3-(methyl)urea: Lacks the cyclopropyl group, leading to different chemical and biological properties.

    1-(3,4-Dimethoxyphenyl)-3-(hydroxymethyl)urea: Lacks the cyclopropylmethyl group, which may influence its stability and interactions.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-19-11-4-3-10(7-12(11)20-2)16-13(18)15-8-14(9-17)5-6-14/h3-4,7,17H,5-6,8-9H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDTURAOAQQRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NCC2(CC2)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.